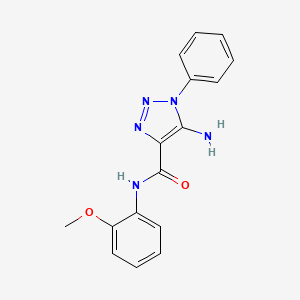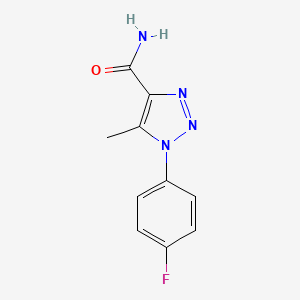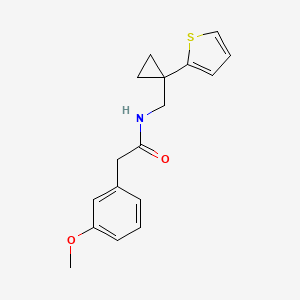![molecular formula C10H18Cl2N2O2 B2708213 4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride CAS No. 1909336-49-7](/img/structure/B2708213.png)
4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2O2. It is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridin-3-ol with ethylamine, followed by hydroxymethylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on cost-efficiency, scalability, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to modify the pyridine ring or the ethylamino group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of functionalized pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-Hydroxymethyl-2-Methylpyrimidine: This compound shares structural similarities but differs in its functional groups and biological activities.
Pyritinol: A vitamin B6 analog with different therapeutic applications.
Uniqueness
4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
IUPAC Name |
4-(ethylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c1-3-11-5-9-8(6-13)4-12-7(2)10(9)14;;/h4,11,13-14H,3,5-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLIMJYERVBWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=NC=C1CO)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)







![N-cyclohexyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708150.png)
![N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2708151.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2708152.png)
